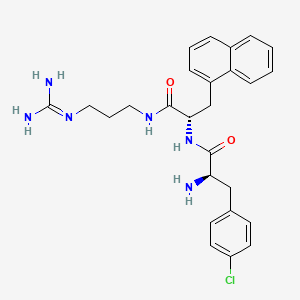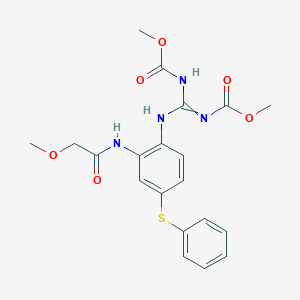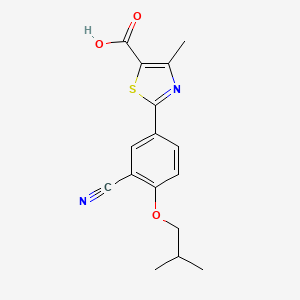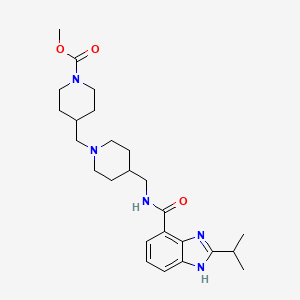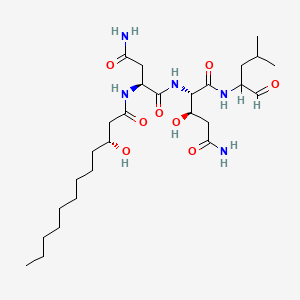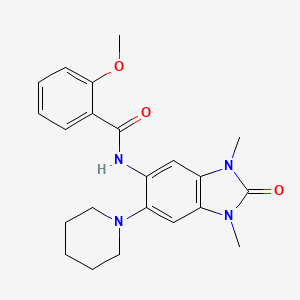
N-(1,3-dimethyl-2-oxo-6-piperidin-1-ylbenzimidazol-5-yl)-2-methoxybenzamide
Übersicht
Beschreibung
N-(1,3-dimethyl-2-oxo-6-piperidin-1-ylbenzimidazol-5-yl)-2-methoxybenzamide (N-DMPB) is a novel compound that has been studied for its potential applications in the fields of medicinal chemistry and pharmaceutical science. N-DMPB is a derivative of the benzimidazole family of compounds, which have been studied extensively for their pharmacological properties. N-DMPB has been found to possess a wide range of biological activities, including anti-tumor, anti-inflammatory, and anti-bacterial effects. In addition, N-DMPB has been found to possess a number of unique biochemical and physiological effects, which make it a promising candidate for further research and development.
Wissenschaftliche Forschungsanwendungen
BRPF1 Bromodomain Inhibitor
GSK-5959 is a potent and selective inhibitor of the BRPF1 bromodomain . The BRPF1 bromodomain is a protein that recognizes acetylated lysine residues in histone tails, a key event in the reading of epigenetic marks. By inhibiting this domain, GSK-5959 can potentially influence gene expression and other cellular processes regulated by epigenetic mechanisms.
Selectivity Over Other Bromodomains
GSK-5959 exhibits over 100-fold selectivity for BRPF1 over a panel of 35 other bromodomains, including BRPF2/3 and BET family bromodomains . This high degree of selectivity makes it a valuable tool for studying the specific role of BRPF1 in cellular processes without interference from other bromodomains.
Cell Permeability
GSK-5959 is cell permeable . This property allows it to enter cells and exert its inhibitory effects on the BRPF1 bromodomain within the cellular environment. This is crucial for its potential use in in vivo studies and therapeutic applications.
Inhibition of BRPF1 Interaction with Histone H3.3
GSK-5959 inhibits the interaction of BRPF1 with histone H3.3 . Histone H3.3 is a variant of histone H3, and its interaction with BRPF1 plays a role in the regulation of gene expression. By inhibiting this interaction, GSK-5959 could potentially influence gene expression patterns.
Biochemical Research Tool
GSK-5959 serves as a valuable tool in biochemical and cellular research . Its selectivity and potency make it useful for studying the function of the BRPF1 bromodomain in a variety of cellular contexts.
Wirkmechanismus
Target of Action
GSK-5959 is a potent, selective, and cell-permeable inhibitor of the BRPF1 bromodomain . The BRPF1 bromodomain is a protein module that recognizes acetylated lysine residues, playing a crucial role in regulating gene expression.
Mode of Action
GSK-5959 interacts with the BRPF1 bromodomain, inhibiting its function. It has an IC50 value of approximately 80 nM, indicating a high degree of potency . It also displays selectivity over closely related family members, BRPF2 and BRPF3 .
Biochemical Pathways
The BRPF1 bromodomain is involved in the recognition of acetylated histone proteins, a key process in the reading of epigenetic marks and the regulation of gene expression
Pharmacokinetics
It is described as being cell-permeable , which suggests it can cross cell membranes and reach its target within cells.
Eigenschaften
IUPAC Name |
N-(1,3-dimethyl-2-oxo-6-piperidin-1-ylbenzimidazol-5-yl)-2-methoxybenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4O3/c1-24-18-13-16(23-21(27)15-9-5-6-10-20(15)29-3)17(26-11-7-4-8-12-26)14-19(18)25(2)22(24)28/h5-6,9-10,13-14H,4,7-8,11-12H2,1-3H3,(H,23,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTUGYAOMCKNTGG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C(=C2)NC(=O)C3=CC=CC=C3OC)N4CCCCC4)N(C1=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,3-dimethyl-2-oxo-6-piperidin-1-ylbenzimidazol-5-yl)-2-methoxybenzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






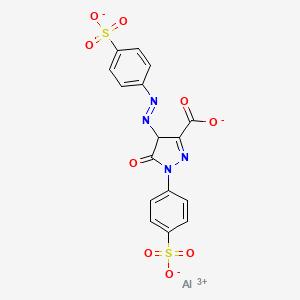
![3-amino-N-(4-fluorophenyl)-6-(2-thienyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B1672318.png)
